Meta- vs. Para-Isopropyl Substitution: Conformational and Solubility Divergence
The meta-isopropyl configuration on the phenoxy ring, as present in the target compound, dictates a distinct spatial orientation compared to the para-isopropyl analog (CAS 1220029-26-4). While direct comparative SERT/NET IC50 values are not publicly disclosed for these exact free bases, the Theravance patent explicitly defines meta-substituted 3-phenoxymethylpyrrolidines as key embodiments for achieving balanced dual reuptake inhibition [1]. The free base's higher calculated lipophilicity (predicted ACD/LogP approx. 3.3) versus the hydrochloride salt’s aqueous solubility profile provides a critical parameter for formulation scientists choosing between salt screening and free-base derivatization .
| Evidence Dimension | Isomer-specific constitutional difference and free base form advantage |
|---|---|
| Target Compound Data | Meta-isopropyl; Free base; MW 219.32; Predicted ACD/LogP approx. 3.3. |
| Comparator Or Baseline | Para-isopropyl analog (CAS 1220029-26-4); Hydrochloride salt; MW 255.78; typical water solubility enhanced for salt forms. |
| Quantified Difference | Constitutional isomerism; Free base vs. salt leads to an estimated >10-fold difference in aqueous solubility (class-level inference for similar amines). |
| Conditions | Structural comparison and physicochemical property prediction. |
Why This Matters
This informs procurement decisions where the free base is required for custom salt formation or where meta-substitution is essential to retain SAR for dual SERT/NET activity.
- [1] Stangeland, E.L., et al. 3-phenoxymethylpyrrolidine compounds. US Patent 8,853,255 B2. View Source
